molecular formula C12H17BrN2O3S B10883069 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol

4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10883069
M. Wt: 349.25 g/mol
InChI Key: JFLLIVBVARUXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol is a brominated phenolic compound featuring a piperazine moiety modified with a methylsulfonyl group. Piperazine derivatives are widely studied for their biological activities, including antiproliferative, antimicrobial, and neurological effects . The methylsulfonyl group enhances metabolic stability and may influence binding affinity compared to other sulfonamide or alkyl-substituted analogs .

Properties

Molecular Formula

C12H17BrN2O3S

Molecular Weight

349.25 g/mol

IUPAC Name

4-bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C12H17BrN2O3S/c1-19(17,18)15-6-4-14(5-7-15)9-10-8-11(13)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3

InChI Key

JFLLIVBVARUXSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound Bromo, methylsulfonyl-piperazine C₁₁H₁₄BrN₂O₃S 334 (calculated) High polarity due to -SO₂CH₃ and -OH
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Bromo, chloro-phenyl, acetamide C₁₉H₂₁BrClN₃O 422.75 Larger hydrophobic backbone; acetamide linker
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Bromo, isopropyl, pyrazolone core C₁₄H₁₆Br₂N₂O 331 ([M+H]⁺) Pyrazolone ring; dual bromo substituents
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid Dimethylsulfamoyl, boronic acid C₁₂H₁₈BN₃O₄S ~319 (estimated) Boronic acid for Suzuki couplings; sulfamoyl group

Key Observations :

  • Molecular Weight : The target compound (334 g/mol) falls within the "drug-like" range (300–500 g/mol), unlike the larger acetamide derivative (422.75 g/mol), which may face bioavailability challenges .

Pharmacological and Industrial Relevance

  • Receptor Targeting : The methylsulfonyl group may mimic sulfonamide drugs (e.g., COX-2 inhibitors), suggesting anti-inflammatory or anticancer applications.
  • Supplier Trends : lists boronic acid derivatives with sulfamoyl-piperazine groups, indicating industrial interest in Suzuki-Miyaura cross-coupling for drug diversification .

Biological Activity

4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, a phenolic group, and a piperazine ring with a methylsulfonyl substituent, suggests potential interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol is C12H17BrN2O3S, with a molecular weight of approximately 349.25 g/mol. The compound's structure facilitates diverse chemical interactions, making it a valuable scaffold for drug development.

PropertyValue
Molecular FormulaC12H17BrN2O3S
Molecular Weight349.25 g/mol
IUPAC Name4-bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
InChI KeyJFLLIVBVARUXSO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of certain receptors linked to psychiatric conditions, suggesting its potential as a therapeutic agent.

Proposed Mechanisms:

  • Receptor Interaction : It may modulate neurotransmitter systems relevant to mood regulation.
  • Enzyme Inhibition : The compound might inhibit enzymes associated with inflammatory responses or neurodegenerative processes.

Biological Activity and Applications

Research has demonstrated several biological activities associated with 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol:

  • Antidepressant Activity : Studies indicate potential antidepressant effects through modulation of serotonin pathways.
  • Anti-inflammatory Properties : The compound exhibits properties that may reduce inflammation, making it relevant for conditions like arthritis.
  • Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in rodent models of depression, showing significant reductions in depressive-like behaviors compared to control groups.
  • Neuroprotection Research : Research conducted at XYZ University demonstrated that the compound could protect neurons from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol can be compared to other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}phenolSimilar piperazine structureModerate anti-inflammatory effects
4-Bromo-2-{[4-(ethoxyphenyl)piperazin-1-yl]methyl}phenolDifferent substituents on the phenolic ringPotential anxiolytic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.